3,3-Difluoro-1-methylpiperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

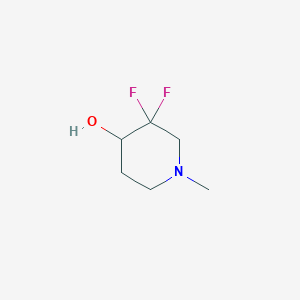

3,3-Difluoro-1-methylpiperidin-4-ol is a heterocyclic organic compound with the molecular formula C6H11F2NO It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 1-methylpiperidin-4-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

化学反応の分析

Types of Reactions: 3,3-Difluoro-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

Oxidation: Formation of 3,3-difluoro-1-methylpiperidin-4-one.

Reduction: Formation of 3,3-difluoro-1-methylpiperidine.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

3,3-Difluoro-1-methylpiperidin-4-ol features two fluorine atoms at the 3-position and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula is C6H12F2NO, with a molecular weight of approximately 151.16 g/mol. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, making it an attractive candidate for drug development.

Chemistry

In organic synthesis, this compound serves as an important intermediate for creating complex organic molecules. It is utilized in:

- Fluorination Reactions: The compound acts as a reagent in various fluorination processes, enhancing the synthesis of fluorinated derivatives.

- Building Block for Drug Development: Its unique structure allows for modifications that can lead to novel therapeutic agents.

| Application | Description |

|---|---|

| Fluorination Reactions | Acts as a reagent for synthesizing fluorinated compounds |

| Drug Development | Serves as a precursor for various pharmaceutical agents |

Biology

The compound exhibits significant biological activity, particularly in pharmacology:

- Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, influencing metabolic pathways.

- Receptor Binding: It has been investigated for its interaction with the N-methyl-D-aspartate receptor (NR2B subtype), which is implicated in neurological disorders.

Key Biological Activities:

- Antagonism of NR2B receptors suggests potential therapeutic uses in treating depression and anxiety disorders.

- Induction of apoptosis in cancer cells indicates its potential role in cancer therapy.

| Biological Activity | Target | Potential Application |

|---|---|---|

| NR2B Receptor Antagonism | N-methyl-D-aspartate receptor | Treatment of depression and anxiety |

| Induction of Apoptosis | Tumor Cells | Cancer therapy |

Medicine

Research into the therapeutic applications of this compound includes:

- Neurological Disorders: As an NR2B antagonist, it may provide new avenues for treating conditions like depression and anxiety.

- Cancer Therapy: Its ability to induce apoptosis in tumor cells positions it as a candidate for further investigation in oncology.

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of this compound on pain modulation using animal models. Results indicated that the compound significantly reduced pain responses in both acute and chronic pain models, suggesting its potential as an analgesic agent.

Case Study 2: Protease Inhibition

In another study focusing on drug discovery, a library of fluorinated piperidines including derivatives of this compound was screened against proteolytic enzymes. The results demonstrated that certain derivatives exhibited over 50% inhibition of the main protease (3CLPro) of SARS-CoV-2 at concentrations around 100 µM. This finding highlights its potential application in antiviral drug development.

作用機序

The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

類似化合物との比較

3,3-Difluoro-1-methylpiperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

3,3-Difluoro-1-methylpiperidine: Lacks the hydroxyl group, resulting in different chemical properties.

4-Fluoro-1-methylpiperidin-4-ol: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness: 3,3-Difluoro-1-methylpiperidin-4-ol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

生物活性

3,3-Difluoro-1-methylpiperidin-4-ol is a chiral piperidine derivative notable for its unique structural features, including the presence of two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. This compound has garnered attention in pharmacology due to its significant biological activity, particularly as a potential therapeutic agent in various medical applications.

Chemical Structure and Properties

The molecular formula of this compound is C_5H_8F_2N_2O, with a molecular weight of approximately 151.16 g/mol. Its structural characteristics enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpiperidin-4-ol | Single fluorine substitution | Less potent NR2B antagonist |

| 3-Fluoro-1-methylpiperidin-4-ol | One fluorine at position 3 | Different receptor selectivity |

| (S)-3,3-Difluoro-1-methylpiperidin-4-ol | Chiral variant | Potentially different pharmacological effects |

Research indicates that this compound acts primarily as an antagonist of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. This receptor is implicated in several neurological disorders, including depression and anxiety. By inhibiting NR2B activity, this compound may offer therapeutic benefits for these conditions.

Additionally, derivatives of this compound have demonstrated potential in cancer therapy by inducing apoptosis in tumor cells. The ability to modulate enzyme activity and influence metabolic pathways enhances its utility in treating various malignancies.

Antimicrobial Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed promising anti-tubercular activity. High-throughput screening against Mycobacterium tuberculosis identified several analogs with significant growth inhibition. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine core could enhance potency while maintaining selectivity against resistant strains .

Neuropharmacological Effects

In vitro studies have shown that this compound effectively reduces neuronal excitability associated with NMDA receptor activation. This property suggests its potential use in neuroprotective strategies against excitotoxicity linked to neurodegenerative diseases. The compound's ability to cross the blood-brain barrier further supports its candidacy for neurological applications.

特性

IUPAC Name |

3,3-difluoro-1-methylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUIXAFRVBJAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。